molecular formula C7H14O3 B3054959 Methyl 5-hydroxyhexanoate CAS No. 62593-13-9

Methyl 5-hydroxyhexanoate

Cat. No.: B3054959
CAS No.: 62593-13-9
M. Wt: 146.18 g/mol
InChI Key: KBKUVMOUCKJDBE-UHFFFAOYSA-N
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Description

Methyl 5-hydroxyhexanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 5-hydroxyhexanoic acid. This compound is known for its role in various chemical reactions and its applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxyhexanoate can be synthesized through the ring-opening transesterification of δ-hexalactone with methanol. This reaction typically involves the use of metal oxide catalysts such as Cs/SiO2, which have shown high selectivity for the production of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of δ-hexalactone to this compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxyhexanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: 5-hydroxyhexanoic acid.

    Reduction: 5-hydroxyhexanol.

    Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxyhexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-hydroxyhexanoate involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes that convert it into carboxylic acids. In reduction reactions, it accepts electrons to form alcohols. The specific pathways and targets depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxyhexanoate is unique due to the presence of a hydroxyl group, which imparts different chemical reactivity compared to other esters like methyl hexanoate. This hydroxyl group allows it to participate in a broader range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

methyl 5-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(8)4-3-5-7(9)10-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKUVMOUCKJDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462903
Record name methyl-5-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62593-13-9
Record name methyl-5-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Hydroxy hexanoic acid 3 (1 g, 7.69 mmoles) is dissolved in 30 mL of methanol, mixed with a catalytic amount of sulfuric acid and heated until the reaction is completed. Subsequently, the solvent is removed under vacuum and the residue distilled under the vacuum of an oil pump. 870 mg (6.00 mmoles) of methyl-5-hydroxyhexanoate 4 is obtained which represents a yield of 78%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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